[3-Bromo-4-(propan-2-yloxy)phenyl]methanol
Overview
Description
“[3-Bromo-4-(propan-2-yloxy)phenyl]methanol” is a chemical compound with the CAS Number 454186-08-4 . It has a molecular formula of C10H13BrO2 and a molecular weight of 245.11300 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a bromo group at the 3rd position and a propan-2-yloxy group at the 4th position. The methanol group is attached to the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 245.11300, a molecular formula of C10H13BrO2, and an exact mass of 244.01000 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Regio- and Stereo-selective Bromo(alkoxylation)s
A study by Idris et al. (2000) focused on the regio- and anti-stereo-selective reactions leading to compounds like 3-bromo-4-methoxymethoxy-3-methyl-4-propoxybutan-2-one. These reactions exhibit high selectivity and yield, demonstrating the potential of such bromo(alkoxy) derivatives in synthesizing stereochemically complex molecules (Idris et al., 2000).
Synthesis of Phenylmethanone Derivatives
Another research by Suhana and Rajeswari (2017) developed a synthesis route for 4-(3-methyl-1H-indol-2yl)phenylmethanone, showcasing the utility of related bromo derivatives in generating biologically active compounds through efficient pathways (Suhana & Rajeswari, 2017).
Applications in Liquid Crystal Materials
Egami et al. (2018) described the synthesis of liquid crystal materials components, such as (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acetic acid, through Williamson ether synthesis enhanced by microwave irradiation. This study underscores the role of bromo derivatives in the rapid and efficient synthesis of materials with specific optical properties (Egami et al., 2018).
Solvatochromic Dyes and Probes
Research by Nandi et al. (2012) synthesized solvatochromic dyes that demonstrate a reversal in solvatochromism, using derivatives including nitro-substituted phenolates. These dyes serve as probes for investigating solvent mixtures, illustrating the analytical applications of bromo phenol derivatives in understanding solute-solvent interactions (Nandi et al., 2012).
Synthesis of Deuterated Herbicides
A study by Yang and Lu (2010) highlighted the synthesis of deuterated versions of herbicides using bromo derivatives, showcasing their application in the study of metabolism and degradation of active ingredients in agricultural contexts (Yang & Lu, 2010).
Properties
IUPAC Name |
(3-bromo-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXBHJGSVZFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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